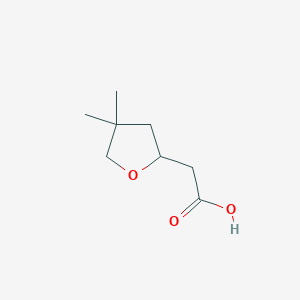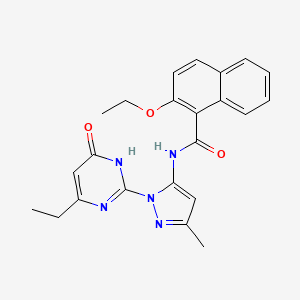
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C9H11ClN2 . It is a derivative of 5,6,7,8-tetrahydroquinoxaline, which is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed, and roasted cocoa .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its InChI code: 1S/C9H11ClN2/c1-6-5-10-7-3-2-4-8(7)11-6/h5H,2-4H2,1H3 . This indicates that the compound has a quinoxaline ring structure with a chlorine atom and a methyl group attached.Scientific Research Applications
Antimicrobial Activity
A significant application of 2-Chloro-3-methylquinoxaline derivatives is in the development of compounds with antimicrobial properties. For instance, Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage, leading to new Schiff bases containing quinoxaline moieties. These compounds were tested for their antimicrobial activity, showcasing the potential of 2-Chloro-3-methylquinoxaline as a nucleus for generating compounds with optimized antimicrobial activity against a range of microorganisms (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Synthesis of Thioether Derivatives with Antimicrobial Properties
Further expanding on its applications, derivatives of 2-Chloro-3-methylquinoxaline were synthesized by introducing a thioether linkage, which exhibited promising antimicrobial activity. This research demonstrates the versatility of 2-Chloro-3-methylquinoxaline in synthesizing new compounds with potential as antimicrobial agents (Singh, Hashim, & Singhal, 2011).
Anti-inflammatory Activity
Moreover, 2-Chloro-3-methylquinoxaline derivatives have been explored for their anti-inflammatory activity. A series of thioether derivatives were synthesized, showing significant anti-inflammatory effects in vivo, which highlights its potential in developing new anti-inflammatory drugs (Singh et al., 2010).
Disinfection Byproducts Detection
In the field of environmental chemistry, chloro- and bromo-benzoquinones, including derivatives related to 2-Chloro-3-methylquinoxaline, have been identified as new disinfection byproducts (DBPs) in drinking water. This discovery is crucial for understanding the formation of potentially carcinogenic compounds during water treatment processes and developing methods for their detection and quantification (Zhao et al., 2010).
Properties
IUPAC Name |
2-chloro-3-methyl-5,6,7,8-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJVJFMPWRMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2CCCCC2=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)
![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)
![5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine](/img/structure/B2981454.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)
![3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2981457.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)
![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)


![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)
